![molecular formula C17H23N B2646141 Adamantan-1-yl(phenyl)methanamine CAS No. 139026-44-1](/img/structure/B2646141.png)
Adamantan-1-yl(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-yl(phenyl)methanamine is a chemical compound with the CAS Number: 139026-44-1. It has a molecular weight of 241.38 and its IUPAC name is 1-adamantyl (phenyl)methylamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for Adamantan-1-yl(phenyl)methanamine is 1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
Adamantan-1-yl(phenyl)methanamine is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Antiviral Activity
Adamantan-1-yl(phenyl)methanamine derivatives have shown promising antiviral activities. Specifically, some aminoadamantane derivatives exhibited significant inhibition against the cytopathicity of the influenza A virus. These compounds were more effective than amantadine at lower concentrations and displayed specificity as anti-influenza A virus agents. However, these derivatives did not show activity against influenza B or other tested viruses, highlighting their targeted antiviral potential (Kolocouris et al., 1994).
Crystal and Molecular Structure Studies
The synthesis and analysis of novel adamantan-1-yl derivatives have contributed to understanding their crystal and molecular structures. This includes studies on compounds like esters 2-methyl-1-phenylpyridine-4-one-3-yl adamantan-1-ylethanoate, which are characterized by separation of hydrophobic and hydrophilic regions in their crystal packing (Petrović Peroković et al., 2013).
Spectroscopic and Electronic Properties
Research has explored the structural, spectroscopic, electronic, and thermodynamic properties of adamantan-1-yl derivatives. For instance, (adamantan-1-yl)(phenylsulfanyl)methanone has been studied using experimental and theoretical methods, revealing insights into molecular orbitals and their contributions from different groups in the compound (Gökce et al., 2018).
Development as Enzyme Inhibitors
Adamantan-1-yl-methoxy-functionalized derivatives have been developed as selective inhibitors of enzymes such as glucosylceramide synthase. These compounds are important due to their potential therapeutic applications in conditions linked to excessive glycosphingolipid levels (Wennekes et al., 2007).
Antimicrobial Activity
Adamantan-1-yl derivatives have shown significant antimicrobial activities. For instance, a series of adamantane derivatives demonstrated effective inhibition against bacteria like Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents (Orzeszko et al., 2000).
Inhibitory Activities on Cholinesterases
Certain adamantyl-based ester derivatives have been studied for their inhibitory activities on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding the therapeutic potential of adamantyl compounds in treating conditions like Alzheimer's disease (Kwong et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-adamantyl(phenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNBHCKARUOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl(phenyl)methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.